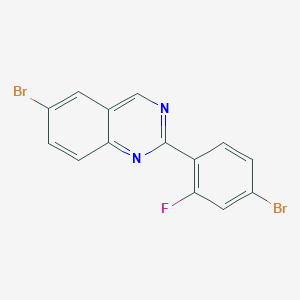
5-Amino-3-bromo-1-(2-methylbutyl)-1,2-dihydropyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3-bromo-1-(2-methylbutyl)-1,2-dihydropyridin-2-one is a heterocyclic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a pyridinone core substituted with an amino group, a bromine atom, and a 2-methylbutyl side chain, making it a versatile molecule for synthetic and research purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-bromo-1-(2-methylbutyl)-1,2-dihydropyridin-2-one typically involves the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester or an α,β-unsaturated carbonyl compound.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or amination reactions using reagents like ammonia or primary amines.
Bromination: The bromine atom can be introduced through electrophilic bromination using reagents like bromine or N-bromosuccinimide (NBS).
Attachment of the 2-Methylbutyl Side Chain: The 2-methylbutyl side chain can be attached through alkylation reactions using appropriate alkyl halides or alcohols.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or reduce the pyridinone core to a dihydropyridine.
Substitution: Nucleophilic or electrophilic substitution reactions can replace the bromine atom or modify the amino group.
Alkylation/Acylation: The amino group can undergo alkylation or acylation to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium azide (NaN3) for nucleophilic substitution or bromine (Br2) for electrophilic substitution.
Alkylation/Acylation: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Azido or other substituted derivatives.
Alkylation/Acylation: Alkylated or acylated amino derivatives.
科学的研究の応用
5-Amino-3-bromo-1-(2-methylbutyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of novel materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-Amino-3-bromo-1-(2-methylbutyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
類似化合物との比較
Similar Compounds
5-Amino-3-bromo-1-(2-methylpropyl)-1,2-dihydropyridin-2-one: Similar structure with a different alkyl side chain.
5-Amino-3-chloro-1-(2-methylbutyl)-1,2-dihydropyridin-2-one: Similar structure with a chlorine atom instead of bromine.
5-Amino-3-bromo-1-(2-ethylbutyl)-1,2-dihydropyridin-2-one: Similar structure with a different alkyl side chain.
Uniqueness
5-Amino-3-bromo-1-(2-methylbutyl)-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C10H15BrN2O |
|---|---|
分子量 |
259.14 g/mol |
IUPAC名 |
5-amino-3-bromo-1-(2-methylbutyl)pyridin-2-one |
InChI |
InChI=1S/C10H15BrN2O/c1-3-7(2)5-13-6-8(12)4-9(11)10(13)14/h4,6-7H,3,5,12H2,1-2H3 |
InChIキー |
MKHPUAWGIPPVCR-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CN1C=C(C=C(C1=O)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


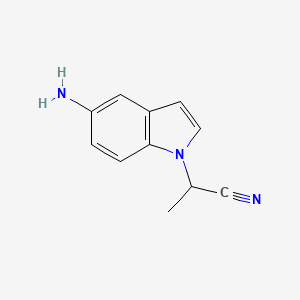
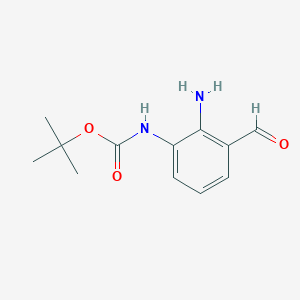
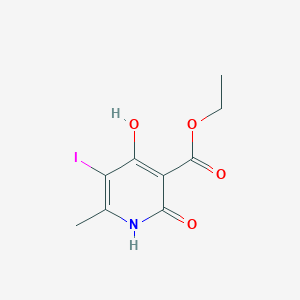

![L-Proline, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4R)-](/img/structure/B13077876.png)
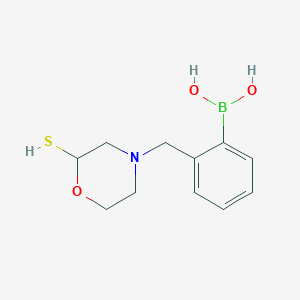
![5-Bromo-9-chloro-7,7-dimethyl-7H-benzo[c]fluorene](/img/structure/B13077887.png)
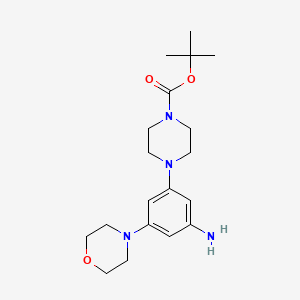
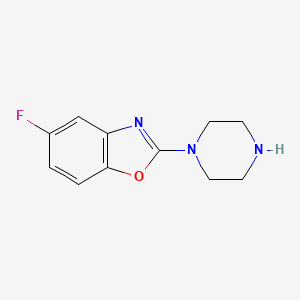
![tert-Butylrac-(1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylatehydrochloride](/img/structure/B13077907.png)
![3-[3-(2,4-Dimethoxy-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-propionic acid](/img/structure/B13077908.png)
![N-[bis(furan-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B13077910.png)

